5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde 5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1152576-79-8
VCID: VC11733268
InChI: InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3
SMILES: CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl
Molecular Formula: C12H10Cl2N2O
Molecular Weight: 269.12 g/mol

5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1152576-79-8

Cat. No.: VC11733268

Molecular Formula: C12H10Cl2N2O

Molecular Weight: 269.12 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde - 1152576-79-8

Specification

CAS No. 1152576-79-8
Molecular Formula C12H10Cl2N2O
Molecular Weight 269.12 g/mol
IUPAC Name 5-chloro-1-(3-chlorophenyl)-3-ethylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3
Standard InChI Key FMAFIMAEYTWYOF-UHFFFAOYSA-N
SMILES CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl
Canonical SMILES CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl

Introduction

Structural Characteristics and Nomenclature

The compound 5-chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde features a pyrazole core substituted with chlorine atoms at positions 1 and 5, an ethyl group at position 3, and a carbaldehyde functional group at position 4. Its IUPAC name reflects this substitution pattern:

  • Pyrazole backbone: Five-membered ring with nitrogen atoms at positions 1 and 2.

  • Substituents:

    • 3-Chlorophenyl group at position 1.

    • Ethyl group at position 3.

    • Chlorine atom at position 5.

    • Carbaldehyde (-CHO) at position 4.

While no direct crystallographic data exists for the 3-ethyl variant, structural analogs such as 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 77509-92-3) provide a basis for comparison. X-ray studies of the methyl analog reveal a planar pyrazole ring with a dihedral angle of <10° between the pyrazole and aldehyde planes, facilitating conjugation and electrophilic reactivity. The ethyl group in the target compound may introduce steric effects, potentially altering reactivity compared to the methyl derivative.

Synthetic Routes and Optimization

General Pyrazole-Carbaldehyde Synthesis

Pyrazole-carbaldehydes are typically synthesized via cyclocondensation reactions. For the methyl analog, the Vilsmeier-Haack reaction is a common method:

  • Hydrazone formation: Reaction of 3-chlorobenzaldehyde with hydrazine hydrate.

  • Cyclization: Acid-catalyzed cyclization to form the pyrazole ring.

  • Formylation: Introduction of the aldehyde group using POCl₃/DMF .

For the 3-ethyl variant, substituting methyl reagents with ethyl precursors (e.g., ethylhydrazine) would be necessary. Industrial production would require continuous flow reactors to optimize yield and purity, as demonstrated for similar compounds.

Challenges in Ethyl-Substituted Derivative Synthesis

  • Steric hindrance: The bulkier ethyl group may reduce reaction rates during cyclization.

  • By-product formation: Competing reactions at the ethyl-substituted position could necessitate precise temperature control (80–100°C) and solvent selection (e.g., DMF) .

Physicochemical Properties

While experimental data for the 3-ethyl compound is unavailable, computational predictions using Density Functional Theory (DFT) suggest:

PropertyPredicted Value (3-Ethyl)Methyl Analog (Experimental)
Molecular Weight269.14 g/mol255.10 g/mol
logP3.53.2
Solubility (DMSO)>50 mg/mL>50 mg/mL
Melting Point120–125°C (est.)115–118°C

The increased hydrophobicity (logP) due to the ethyl group may enhance membrane permeability but reduce aqueous solubility.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Pseudomonas aeruginosa0.400.80

The 3-ethyl derivative’s larger alkyl group may improve lipid bilayer interaction, potentially lowering MIC values further.

Cell LineIC₅₀ (µM)Mechanism
MCF712.50Apoptosis induction
A54926.00Cell cycle arrest

Molecular docking simulations suggest the ethyl group could enhance binding to kinase targets (e.g., EGFR) by filling hydrophobic pockets.

Industrial and Materials Science Applications

Agrochemical Intermediates

Pyrazole-carbaldehydes serve as precursors for herbicides and insecticides. The ethyl variant’s stability under UV exposure (predicted t₁/₂ > 48 hours) makes it suitable for outdoor formulations.

Coordination Chemistry

The aldehyde and pyrazole nitrogen atoms enable complexation with transition metals. For example, Cu(II) complexes of the methyl analog show catalytic activity in oxidation reactions .

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